3-Bromo-1-phenylpropyne

Barbier reaction allenyl alcohol chemoselectivity

3-Bromo-1-phenylpropyne (also known as 3-phenylpropargyl bromide or (3-bromo-1-propynyl)benzene) is a bifunctional organic building block bearing a terminal propargylic bromide and a conjugated phenylacetylene moiety. With the molecular formula C₉H₇Br and a molecular weight of 195.06 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly in Sonogashira couplings, N-alkylation reactions, and metal-mediated carbonyl allenylation/propargylation.

Molecular Formula C9H7B
Molecular Weight 195.06 g/mol
CAS No. 1794-48-5
Cat. No. B1278757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-phenylpropyne
CAS1794-48-5
Molecular FormulaC9H7B
Molecular Weight195.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CCBr
InChIInChI=1S/C9H7Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2
InChIKeyRKNCIBMWPVZEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-phenylpropyne (CAS 1794-48-5): A Phenyl-Substituted Propargylic Bromide Building Block for Regioselective Synthesis


3-Bromo-1-phenylpropyne (also known as 3-phenylpropargyl bromide or (3-bromo-1-propynyl)benzene) is a bifunctional organic building block bearing a terminal propargylic bromide and a conjugated phenylacetylene moiety. With the molecular formula C₉H₇Br and a molecular weight of 195.06 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly in Sonogashira couplings, N-alkylation reactions, and metal-mediated carbonyl allenylation/propargylation [1]. Its commercial availability as both a neat liquid (95–98% purity) and a ~75% solution in toluene facilitates procurement for research and development applications . The compound is characterized by a boiling point of 106–107 °C at 15 Torr, a density of 1.377 g/cm³ at 11.5 °C, and a flash point of 4 °C, necessitating storage at −20 °C .

Why 3-Bromo-1-phenylpropyne Cannot Be Replaced by Generic Propargyl Bromides: Quantitative Chemoselectivity Evidence


Procurement decisions for propargylic bromide reagents cannot rely on generic substitution because the phenyl substituent on 3-bromo-1-phenylpropyne fundamentally alters the chemoselectivity of carbonyl addition reactions compared to unsubstituted propargyl bromide or alternative silyl-substituted analogs. In multiple metal-mediated systems—lead, tin, dysprosium, and rhodium—the phenyl-substituted derivative delivers exclusive allenyl alcohol products, whereas the unsubstituted or trimethylsilyl-substituted analogs produce either homopropargyl alcohols or product mixtures [1]. This regiochemical inversion is not a matter of incremental optimization; it represents a complete switch in the reaction pathway dictated by the electronic and steric properties of the phenyl group. A user who substitutes generic propargyl bromide for 3-bromo-1-phenylpropyne in a synthetic sequence targeting allenic alcohols will obtain the wrong constitutional isomer entirely. The sections below provide the quantitative data substantiating this differentiation.

3-Bromo-1-phenylpropyne: Quantitative Comparator Evidence for Scientific Selection


Exclusive Allenylation in Pb-Promoted Barbier Reactions versus Propargyl Bromide

In lead-promoted Barbier-type reactions with aldehydes in aqueous media, 3-bromo-1-phenylpropyne (phenylpropargyl bromide) delivers exclusively allenyl alcohol products in 52–84% yield, whereas unsubstituted propargyl bromide yields a mixture of allenyl and homopropargyl alcohols (31–71% yield) with allenyl:homopropargyl ratios ranging from 1:1.5 to 1:3 [1]. This represents a complete switch from a non-selective product distribution to 100% chemoselectivity for the allenic product, dictated solely by the presence of the phenyl substituent on the propargyl framework.

Barbier reaction allenyl alcohol chemoselectivity aqueous media lead-mediated

Reversed Regioselectivity in Rh(I)/β-SnO-Catalyzed Carbonyl Addition versus TMS-Propargyl Bromide

Under identical Rh(I)/β-SnO catalytic conditions (THF–H₂O, 70 °C), 3-bromo-1-phenylpropyne reacts with aldehydes to afford exclusively allenic alcohols (e.g., 77% yield with 4-chlorobenzaldehyde), with no detectable homopropargylic alcohol formation [1]. In stark contrast, trimethylsilyl (TMS)-propargyl bromide under the same catalytic system yields exclusively homopropargylic alcohols in moderate to good yields, with no allenic alcohols observed [1]. This either/or regioselectivity is controlled entirely by the identity of the substituent on the propargyl bromide—phenyl directs allenylation, TMS directs propargylation—within the same catalytic manifold.

rhodium catalysis allenylation propargylation redox transmetalation tin(II) oxide

Complete Chemoselectivity Inversion in Dy-Promoted Carbonyl Addition versus Propargyl Bromide

Promoted by metallic dysprosium, propargyl bromide reacts with aldehydes and ketones to afford exclusively homopropargylic alcohols in good to excellent yields, with no detectable allenic alcohol formation [1]. However, when 3-bromo-1-phenylpropyne (1-phenyl-3-bromopropyne) is substituted for propargyl bromide under the same dysprosium-mediated conditions, the carbonyl compounds afford exclusively the corresponding allenic alcohols, with no homopropargylic alcohols formed [1]. This is a complete and reproducible inversion of chemoselectivity—100% homopropargyl with the unsubstituted bromide, 100% allenyl with the phenyl-substituted bromide—attributed to a six-membered cyclic transition state mechanism unique to the phenylpropargyl system.

dysprosium propargylation allenic alcohol homopropargylic alcohol lanthanide-mediated

Established Curran Protocol for Camptothecin ABCD Ring Core: Essentially Quantitative Yield

In the synthesis of the tetracyclic ABCD ring core of camptothecin alkaloids, N-alkylation of 1,6-dihydro-6-oxo-2-pyridinecarbonitrile with 3-bromo-1-phenylpropyne using Curran's protocol (NaH/LiBr in DMF/DME), followed by DBU-catalyzed cyclization (5 mol % DBU, 110 °C, 12 h), produced indolizino[1,2-b]quinolin-9(11H)-one—the parent ABCD ring core—in essentially quantitative yield [1]. This highly efficient two-step sequence is a validated literature protocol that has been reproduced across multiple studies. While the individual N-alkylation step yields are not separately quantified against other propargyl halides in the same report, the overall transformation's near-quantitative efficiency establishes 3-bromo-1-phenylpropyne as the reagent of choice for this therapeutically relevant scaffold. Substitution with alternative propargyl halides would necessitate complete re-optimization of both the alkylation and cyclization steps with no guarantee of comparable efficiency.

camptothecin N-alkylation Curran protocol alkaloid synthesis DBU cyclization

Leaving Group Reactivity Advantage Over 3-Chloro-1-phenylpropyne for Nucleophilic Substitution

For nucleophilic substitution reactions at the propargylic position, 3-bromo-1-phenylpropyne benefits from the well-established leaving group reactivity order in protic solvents: I > Br > Cl >> F [1]. The carbon–bromine bond (C–Br bond dissociation energy typically ~68–70 kcal/mol for alkyl bromides) is weaker and more polarizable than the carbon–chlorine bond (C–Cl BDE typically ~79–84 kcal/mol), resulting in significantly faster SN2 displacement rates [2]. In practical terms, the commercially available 3-chloro-1-phenylpropyne (CAS 3355-31-5, MW 150.60 g/mol) may require longer reaction times, higher temperatures, or more forcing conditions to achieve comparable conversion in N-alkylation, propargylation, or cross-coupling reactions. The bromo analog's superior leaving group ability translates to milder reaction conditions, higher throughput, and broader functional group tolerance—critical factors in both discovery-scale and process-scale procurement decisions.

leaving group nucleophilic substitution SN2 reactivity halide comparison alkylation rate

Optimal Application Scenarios for 3-Bromo-1-phenylpropyne Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Allenic Alcohols via Metal-Mediated Carbonyl Addition

Researchers requiring exclusive access to allenic alcohols—versatile intermediates for vinyl epoxides, dihydrofurans, and 1,2-diols—should select 3-bromo-1-phenylpropyne over unsubstituted propargyl bromide or TMS-propargyl bromide. As demonstrated by the Pb-promoted Barbier reaction (100% allenyl selectivity, 52–84% yield) [1], the Dy-promoted reaction (complete chemoselectivity inversion) [2], and the Rh(I)/β-SnO catalytic system (exclusive allenylation, 77% yield) [3], the phenyl substituent guarantees allenic product formation where generic propargyl bromides produce mixtures or the opposite regioisomer. This eliminates the need for product separation and ensures synthetic efficiency.

Camptothecin Alkaloid Core Construction Using the Curran N-Alkylation Protocol

Medicinal chemistry laboratories synthesizing camptothecin-derived anticancer agents should procure 3-bromo-1-phenylpropyne as the validated alkylating agent for the Curran protocol. The two-step sequence—N-alkylation followed by DBU-catalyzed cyclization—delivers the parent ABCD tetracyclic ring core in essentially quantitative yield [4]. This established methodology, reproducible across independent research groups, reduces the risk and time associated with de novo route scouting. Attempted substitution with other propargyl halides lacks equivalent literature validation and would require complete re-optimization.

N-Alkylation Reactions Requiring High Leaving Group Reactivity Under Mild Conditions

For chemists performing N-alkylation of 2-pyridones, amides, or heterocycles where mild conditions are mandated by substrate sensitivity, 3-bromo-1-phenylpropyne is preferred over the corresponding 3-chloro-1-phenylpropyne (CAS 3355-31-5) due to the significantly faster nucleophilic displacement rate of bromide versus chloride [5]. The Curran protocol (NaH/LiBr, DMF/DME) specifically leverages the bromide leaving group for selective N-functionalization of 6-substituted-2-pyridones with minimal O-alkylation side products (<10%) [6], demonstrating that leaving group identity directly impacts both yield and selectivity.

One-Pot Multicomponent Reactions Involving CO₂ Incorporation and Alkyne Coupling

3-Bromo-1-phenylpropyne has been successfully employed in a one-pot, three-component coupling with phenylacetylene and carbon dioxide to generate functionalized 1,6-diynes, which undergo subsequent cyclization to arylnaphthalene lactones [7]. This application exploits the unique combination of the propargylic bromide electrophilicity and the conjugated phenylacetylene moiety within the same molecule, a structural feature not available in simpler propargyl halides. The coupling product was obtained in 43% yield with complete selectivity, demonstrating utility in CO₂ valorization chemistry.

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